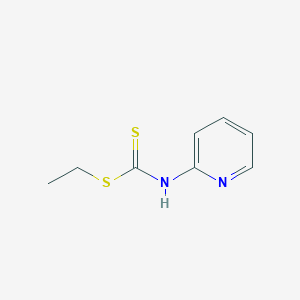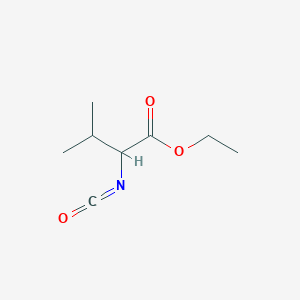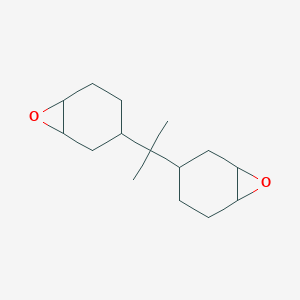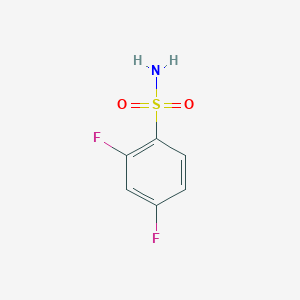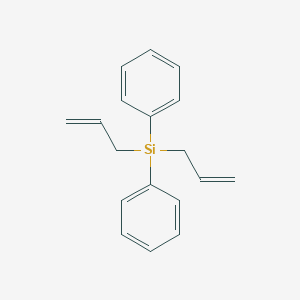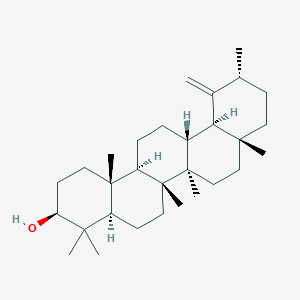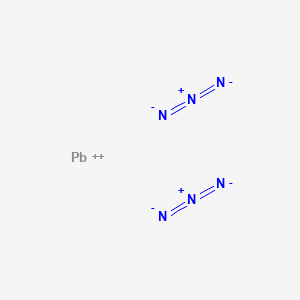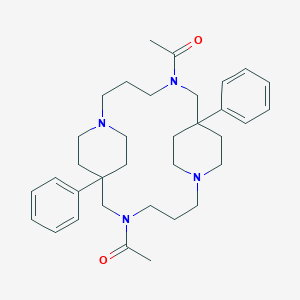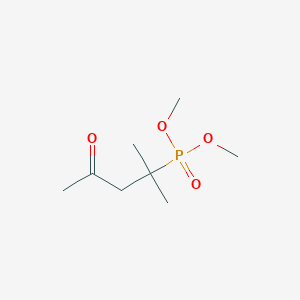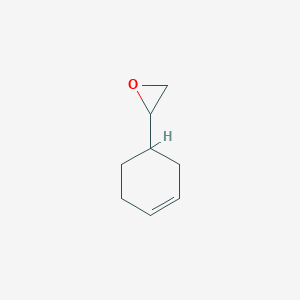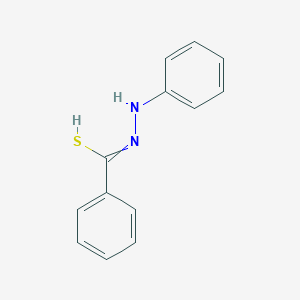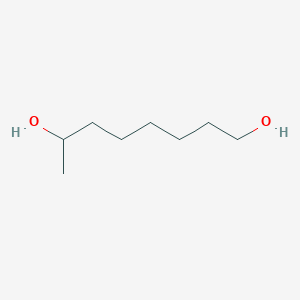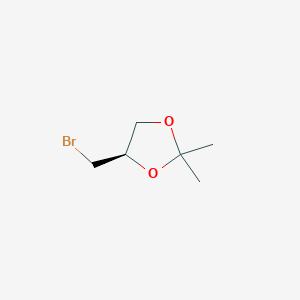![molecular formula C21H14N4O B083699 1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one CAS No. 15051-50-0](/img/structure/B83699.png)
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, commonly known as DIQ, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications.
作用機序
The mechanism of action of DIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. DIQ has also been found to induce apoptosis and autophagy in cancer cells.
生化学的および生理学的効果
DIQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and autophagy, and reduce inflammation. DIQ has also been found to exhibit antioxidant activity and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using DIQ in lab experiments is its unique structure and properties. It has been found to exhibit various biological activities, making it useful in various scientific research applications. However, one of the limitations of using DIQ is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many future directions for the use of DIQ in scientific research. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of DIQ. Another area of interest is the use of DIQ as a fluorescent probe for the detection of other molecules and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Conclusion:
DIQ is a unique heterocyclic organic compound that has many potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
合成法
DIQ can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with various reagents. One of the most common methods involves the reaction of 2-aminobenzophenone with 2,4-dichloro-5-nitropyrimidine, followed by reduction with sodium borohydride and cyclization with potassium carbonate.
科学的研究の応用
DIQ is widely used in scientific research due to its unique structure and properties. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
15051-50-0 |
|---|---|
製品名 |
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one |
分子式 |
C21H14N4O |
分子量 |
338.4 g/mol |
IUPAC名 |
1,3-diphenylimidazo[4,5-b]quinoxalin-2-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H |
InChIキー |
UHOBWHNYDGGDMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



